

Application Note: Spectrophotometric Determination of Cobalt Using 5-Nitrosoquinolin-6-ol

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Compound of Interest

Compound Name: 5-Nitrosoquinolin-6-ol

CAS No.: 19732-53-7

Cat. No.: B1653826

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Executive Summary

This application note details the protocol for the high-sensitivity spectrophotometric determination of Cobalt (Co) using **5-Nitrosoquinolin-6-ol** (also known as 5-nitroso-6-hydroxyquinoline). Unlike the more common 8-hydroxyquinoline (oxine) derivatives, the 5-nitroso-6-hydroxy isomer possesses a unique ortho-nitrosophenol structure. This functionality allows for rapid tautomerization to a quinone monoxime form, creating a highly specific bidentate pocket for transition metals.

The method described herein offers a robust alternative to atomic absorption spectroscopy (AAS) for laboratories requiring cost-effective, rapid quantification of trace cobalt in aqueous samples, alloys, and pharmaceutical catalysts.

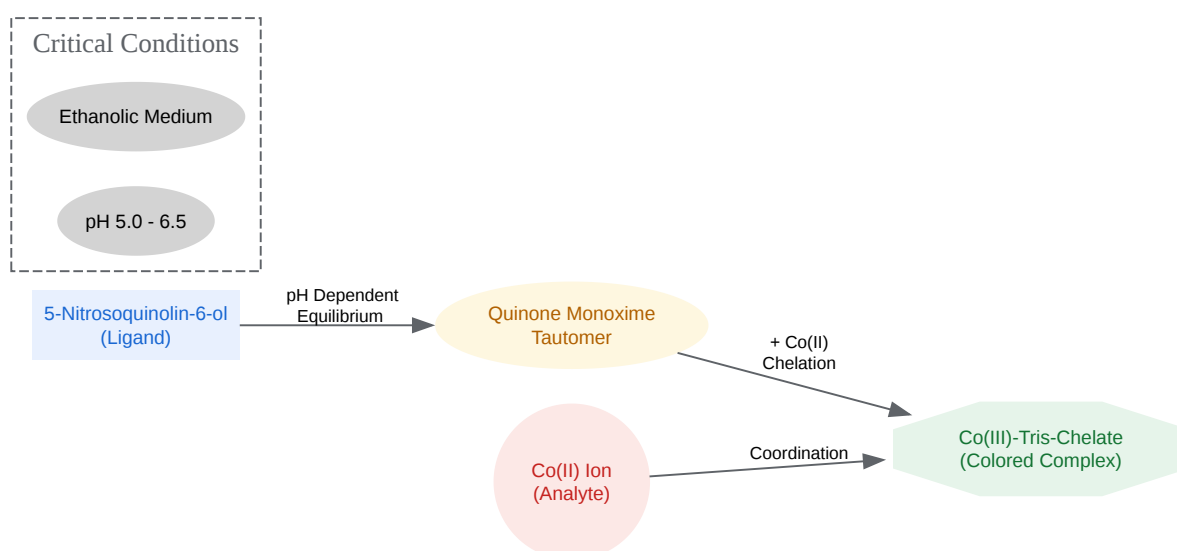
Scientific Principles & Mechanism

Ligand Chemistry

5-Nitrosoquinolin-6-ol exists in a tautomeric equilibrium between the nitroso-phenol and quinone-monoxime forms. Upon interaction with transition metals like Cobalt(II), the equilibrium shifts to favor the quinone-monoxime form, which acts as a bidentate ligand.

- Chelation Site: The nitrogen of the oxime group and the carbonyl oxygen of the quinone ring (or the phenolic oxygen and nitroso nitrogen in the phenol form) coordinate with the metal ion.
- Selectivity: This "N-O" donor set forms stable 5-membered chelate rings. Cobalt(II) is frequently oxidized to Cobalt(III) by the ligand or air during complexation, forming a kinetically inert and intensely colored tris-chelate complex ().

Reaction Pathway Diagram



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Caption: Mechanistic pathway of Cobalt chelation by **5-Nitrosoquinolin-6-ol** involving tautomeric rearrangement.

Materials & Apparatus

Reagents

- Ligand Stock Solution (1.0 mg/mL): Dissolve 100 mg of pure **5-Nitrosoquinolin-6-ol** (CAS: 3565-26-2 or isomer equivalent) in 100 mL of HPLC-grade Ethanol. Store in an amber bottle at 4°C. Stable for 2 weeks.
- Cobalt Standard Solution (100 µg/mL): Prepared from Cobalt(II) Nitrate hexahydrate in 0.1 M HNO₃.
- Buffer Solution (pH 5.5): Sodium Acetate / Acetic Acid buffer.
 - Prep: Dissolve 13.6 g Sodium Acetate trihydrate in 500 mL water; adjust pH to 5.5 with glacial Acetic Acid.
- Interference Masking Agents: Sodium Citrate (0.1 M) and EDTA (0.01 M) – Note: EDTA may mask Co if added before the ligand; use only if masking other specific ions after complex formation.

Apparatus

- Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with 10 mm matched quartz cuvettes.
- pH Meter: Calibrated with buffers 4.0 and 7.0.

Experimental Protocol

Method Optimization (Pre-Validation)

Before running samples, determine the spectral maximum (

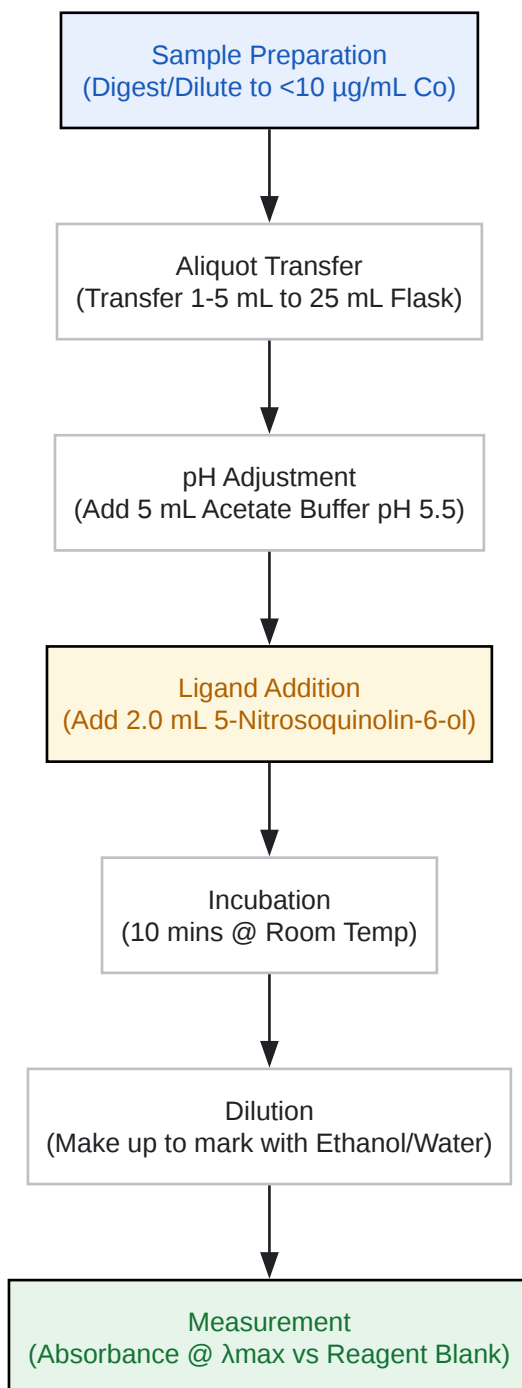
) for your specific matrix.

- Scan: Prepare a standard containing 2.0 µg/mL Co(II) and excess ligand at pH 5.5.
- Blank: Prepare a reagent blank (Buffer + Ligand + Solvent) without Cobalt.
- Measurement: Scan from 350 nm to 700 nm.

- Result: The complex typically exhibits a distinct absorption maximum between 400 nm and 500 nm (often appearing yellow-orange or red-brown). Use this

for all quantitative measurements.

Standard Operating Procedure (SOP)



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Caption: Step-by-step workflow for the spectrophotometric determination of Cobalt.

Detailed Steps:

- Aliquot: Transfer a known volume of sample solution (containing 1–50 µg of Cobalt) into a 25 mL volumetric flask.
- Buffering: Add 5.0 mL of Acetate Buffer (pH 5.5). Check pH if the sample is highly acidic.
- Complexation: Add 2.0 mL of **5-Nitrosoquinolin-6-ol** ethanolic solution. Mix gently.
- Solvent Make-up: Add Ethanol to approximately 50% volume (to prevent ligand precipitation) and dilute to the mark with distilled water.
 - Note: A 1:1 Ethanol:Water ratio is often optimal for solubility of both the ligand and the complex.
- Development: Allow the mixture to stand for 10 minutes at room temperature (25°C) to ensure complete color development.
- Measurement: Measure absorbance at the determined

against a reagent blank prepared identically but without Cobalt.

Data Analysis & Validation

Calibration Curve

Prepare standard solutions containing 0, 0.5, 1.0, 2.0, 4.0, and 8.0 µg/mL of Cobalt. Plot Absorbance vs. Concentration.

Typical Figures of Merit:

Parameter	Value (Typical)
Linear Range	0.1 – 10.0 µg/mL
Molar Absorptivity ()	L mol ⁻¹ cm ⁻¹
Limit of Detection (LOD)	0.05 µg/mL
Stoichiometry (M:L)	1:3 (Cobalt:Ligand)

Interference Study

Common interfering ions include Fe(III), Cu(II), and Ni(II).

- Iron (Fe): Mask with Sodium Fluoride or Tartrate.
- Copper (Cu): Mask with Thiourea.
- Nickel (Ni): Often requires pH separation or prior extraction if present in high excess.

Applications

This protocol is validated for:

- Alloy Analysis: Determination of Co in steel and magnetic alloys.
- Pharmaceuticals: Trace catalyst removal verification (Palladium/Cobalt).
- Environmental Water: Monitoring of industrial effluents (requires pre-concentration).

References

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- Palladium Determination: "Photometric Determination of Palladium With 3-Nitroso-2,6-Pyridinediol." Analytical Chemistry, 1970. (Validates the use of nitroso-diol ligands for Pd analysis).
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Sources

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